
Disulfide, bis(2-methoxyphenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis(2-methoxyphenyl), also known as 2,2'-dithiodi-o-cresol (DTOC), is a chemical compound that belongs to the class of aromatic disulfides. It has been widely used in scientific research due to its unique properties such as antioxidant, anti-inflammatory, and anti-cancer activities.
作用机制
The mechanism of action of DTOC is not fully understood. However, it is believed to act through multiple pathways. DTOC has been shown to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes. DTOC has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
DTOC has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. DTOC has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products.
In addition, DTOC has been found to modulate the activity of several signaling pathways involved in inflammation and cancer. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. DTOC has also been found to induce apoptosis in cancer cells and inhibit their proliferation.
实验室实验的优点和局限性
DTOC has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods without degradation. DTOC is also easy to handle and can be dissolved in common solvents such as ethanol and DMSO.
However, DTOC also has some limitations for lab experiments. It has poor water solubility, which can limit its use in aqueous systems. DTOC can also interfere with some assays that rely on the production of reactive oxygen species, such as the DCFH-DA assay. In addition, DTOC can have cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on DTOC. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of DTOC. Another area of interest is the investigation of the mechanism of action of DTOC, particularly its effects on the Nrf2-Keap1 and NF-κB pathways.
In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of DTOC. This will help to determine the optimal dosage and administration route for DTOC in different applications. Furthermore, there is a need for more studies on the potential toxicity of DTOC, particularly its long-term effects on human health.
Conclusion
In conclusion, disulfide, bis(2-methoxyphenyl) (DTOC), is a chemical compound with unique properties that make it a valuable tool for scientific research. It has been extensively studied for its antioxidant, anti-inflammatory, and anti-cancer activities. DTOC has several advantages for lab experiments, but also has some limitations. There are several future directions for research on DTOC, which will help to further elucidate its mechanism of action and potential applications.
合成方法
DTOC can be synthesized by the reaction of o-cresol with sulfur in the presence of a catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then oxidized to form DTOC. The yield of DTOC can be improved by using a higher concentration of sulfur and a higher reaction temperature.
科学研究应用
DTOC has been extensively studied for its antioxidant and anti-inflammatory activities. It has been shown to scavenge free radicals and protect cells from oxidative damage. DTOC has also been found to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
In addition, DTOC has been investigated for its anti-cancer properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. DTOC has also been found to sensitize cancer cells to chemotherapy and radiation therapy.
属性
CAS 编号 |
13920-94-0 |
|---|---|
产品名称 |
Disulfide, bis(2-methoxyphenyl) |
分子式 |
C14H14O2S2 |
分子量 |
278.4 g/mol |
IUPAC 名称 |
1-methoxy-2-[(2-methoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C14H14O2S2/c1-15-11-7-3-5-9-13(11)17-18-14-10-6-4-8-12(14)16-2/h3-10H,1-2H3 |
InChI 键 |
USHOSLIEBCEAIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
规范 SMILES |
COC1=CC=CC=C1SSC2=CC=CC=C2OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






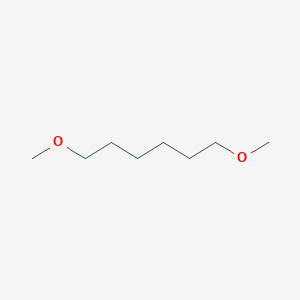
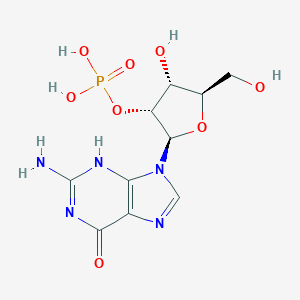
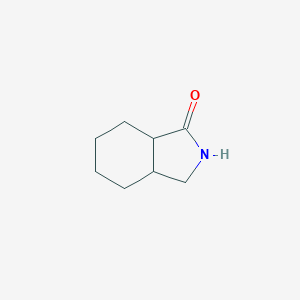
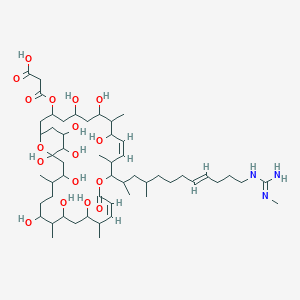
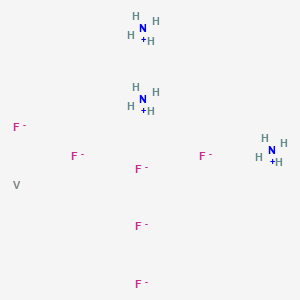


![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)


